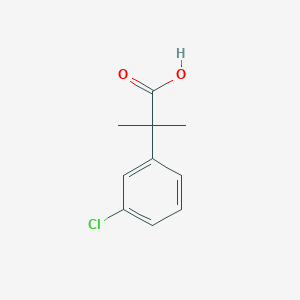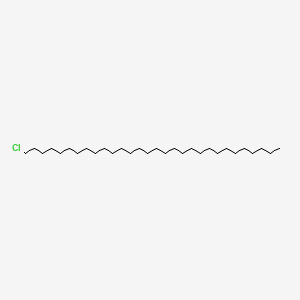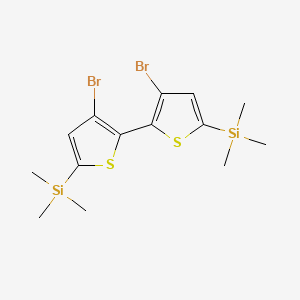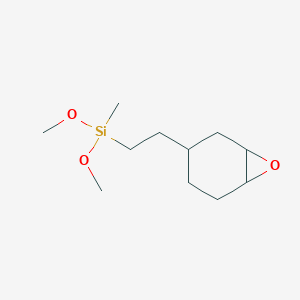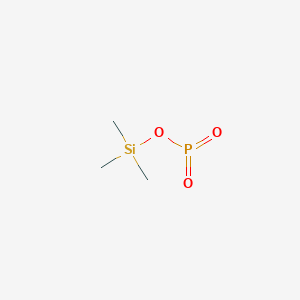
Trimethylsilyl polyphosphate
Overview
Description
Trimethylsilyl polyphosphate, also known as polyphosphoric acid trimethylsilyl ester, is a versatile reagent widely used in organic synthesis. Its chemical structure is represented by the formula {-P(=O)[OSi(CH3)3]O-}n. This compound is known for its strong dehydrating properties and is often utilized in various chemical transformations, including cyclizations, rearrangements, and condensations .
Mechanism of Action
Target of Action
Trimethylsilyl polyphosphate is an inorganic polymer It’s known that it’s used in the synthesis of various oxazolines and oxazines .
Mode of Action
It is utilized under solvent-free conditions for the efficient preparation of various oxazolines and oxazines . This suggests that this compound may interact with its targets to facilitate these reactions.
Biochemical Pathways
It’s known that it’s used in the synthesis of various oxazolines and oxazines , which suggests that it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that it’s a liquid at room temperature with a density of 118 g/mL at 25 °C . This could potentially impact its bioavailability.
Result of Action
It’s known that it’s used in the synthesis of various oxazolines and oxazines , which suggests that it may have a role in facilitating these reactions at the molecular level.
Action Environment
The action of this compound can be influenced by environmental factors. It’s known that it’s used under solvent-free conditions for the efficient preparation of various oxazolines and oxazines . This suggests that the absence of a solvent may enhance the efficacy of this compound. Additionally, it’s known that it’s a liquid at room temperature with a density of 1.18 g/mL at 25 °C , which suggests that temperature may also influence its stability and action.
Biochemical Analysis
Biochemical Properties
Trimethylsilyl polyphosphate plays a significant role in biochemical reactions, particularly in the synthesis of various oxazolines and oxazines under solvent-free conditions . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions often involves the formation of intermediate complexes that stabilize the transition states, thereby enhancing the reaction rates.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within the cell, leading to changes in cellular activities. For instance, its interaction with specific signaling molecules can modulate pathways that control cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. These interactions often result in changes in gene expression, which can lead to alterations in cellular functions. The compound’s ability to form stable complexes with enzymes is crucial for its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that it can have lasting effects on cellular functions, particularly in in vitro settings where it is used to modulate biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance certain biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential organ damage. These threshold effects are critical for determining safe and effective dosages for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is often linked to its ability to stabilize intermediate complexes and facilitate enzyme-catalyzed reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its biochemical functions. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper localization. This subcellular distribution is essential for its activity, as it allows the compound to interact with the appropriate biomolecules and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl polyphosphate is typically synthesized by reacting phosphorus pentoxide with hexamethyldisiloxane in an inert atmosphere. The reaction is carried out under reflux conditions using solvents such as benzene, chloroform, dichloromethane, or toluene . The resulting product is a colorless or light yellow viscous liquid that is soluble in various organic solvents.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl polyphosphate undergoes several types of chemical reactions, including:
Dehydration Reactions: It is used to dehydrate amides to nitriles and oximes to amides.
Rearrangement Reactions: It promotes the Beckmann rearrangement of oximes to amides.
Cyclization Reactions: It facilitates the formation of heterocycles such as oxazolines, oxazines, and azepines.
Common Reagents and Conditions:
Dehydration Reactions: Commonly carried out at room temperature or under mild heating conditions.
Rearrangement Reactions: Typically performed at room temperature with this compound acting as the catalyst.
Cyclization Reactions: Often conducted under solvent-free conditions or using microwave-assisted synthesis.
Major Products Formed:
Nitriles: From the dehydration of amides.
Amides: From the Beckmann rearrangement of oximes.
Heterocycles: Such as oxazolines, oxazines, and azepines from cyclization reactions.
Scientific Research Applications
Trimethylsilyl polyphosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Polyphosphoric Acid: Another strong dehydrating agent used in organic synthesis.
Polyphosphoric Acid Ethyl Ester: Similar in function but with different reactivity and applications.
Hexamethyldisiloxane: Used as a reagent in the synthesis of trimethylsilyl polyphosphate.
Uniqueness: this compound stands out due to its strong dehydrating properties, versatility in promoting various chemical reactions, and its ability to act as both a reagent and a catalyst. Its unique combination of properties makes it a valuable tool in organic synthesis and industrial applications .
Properties
InChI |
InChI=1S/C3H9O3PSi/c1-8(2,3)6-7(4)5/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVQLWJDHYBITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583190 | |
| Record name | PUBCHEM_16133246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40623-46-9 | |
| Record name | PUBCHEM_16133246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl polyphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PPSE, being essentially aprotic and soluble in organic solvents [], acts as a potent activating agent for oxygen functions under mild reaction conditions []. This activation facilitates a variety of transformations, including dehydration, cyclization, and esterification reactions. For example, PPSE efficiently promotes the Beckmann rearrangement [], the conversion of aldoximes to nitriles [], and the synthesis of alkyl dihydrogenphosphates from alcohols [].
A: While the exact molecular formula and weight of PPSE are not explicitly stated in the provided abstracts, it is described as the trimethylsilyl ester of polyphosphoric acid []. This suggests a polymeric structure with repeating phosphate units linked by trimethylsilyl groups. Spectroscopic characterization data is not available in the provided abstracts.
ANone: PPSE has been shown to be an efficient catalyst for several important reactions, including:
- Dehydration: PPSE effectively promotes dehydration reactions, as demonstrated by its use in the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids [], dihydroquinazolines from 2-aminobenzylamine derivatives [], and 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles [].
- Cyclization: PPSE facilitates the cyclization of various substrates, including the synthesis of 1-aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines [], 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines [], and quinazolin-4(3H)-imines from 2-aminobenzonitrile [].
- Esterification: PPSE enables the efficient preparation of alkyl dihydrogenphosphates from alcohols [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
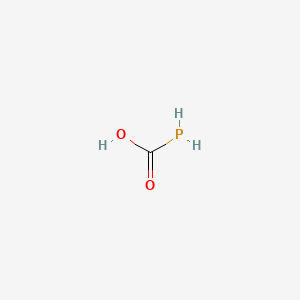

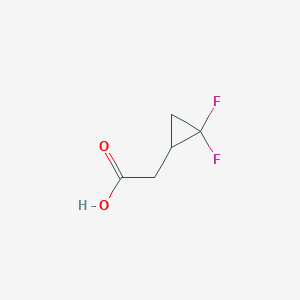
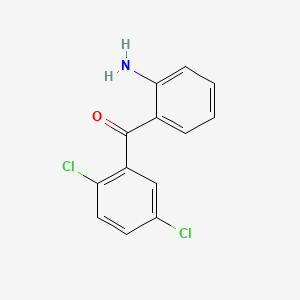
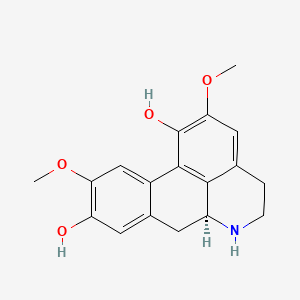

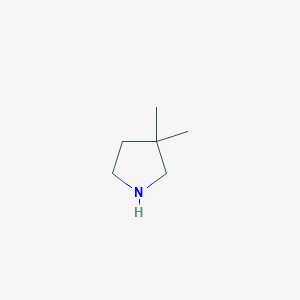
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
